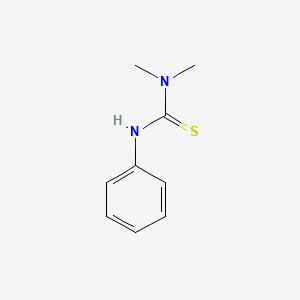

1,1-Dimethyl-3-phenylthiourea

Description

Significance of Thiourea (B124793) Scaffolds in Modern Chemical and Materials Science Research

Thiourea derivatives are characterized by the >NC(=S)N< functional group and have become a focal point in organic synthesis due to their wide-ranging applications. rsc.orgmdpi.com The presence of both electron-rich sulfur and nitrogen atoms allows these compounds to act as excellent ligands, forming stable complexes with a variety of metal ions. rsc.orgresearchgate.net This coordinating ability is fundamental to their use in coordination chemistry and has led to the development of novel catalysts and materials. researchgate.netconicet.gov.ar

In materials science, thiourea scaffolds are utilized as precursors for metal sulfide (B99878) nanoparticles, chemosensors, and polymers. rsc.orgconicet.gov.ar Their derivatives have also been investigated as flame retardants and thermal stabilizers. rsc.org Furthermore, the ability of the thiourea moiety to form strong hydrogen bonds is crucial for its role in organocatalysis, facilitating a range of asymmetric reactions. analis.com.myresearchgate.net The unique electronic and structural properties of thioureas allow them to bind to various enzymes and receptors, making them significant in medicinal chemistry for the development of new therapeutic agents. analis.com.mybiointerfaceresearch.com The versatility of the thiourea scaffold allows for molecular hybridization, combining multiple pharmacophoric units into a single molecule to enhance selectivity and efficacy. biointerfaceresearch.com

Historical Context of 1,1-Dimethyl-3-phenylthiourea in Organic Synthesis and Ligand Design

This compound, also known as N,N-Dimethyl-N'-phenylthiourea, is a specific derivative within the larger family of substituted thioureas. nih.gov Its history is primarily rooted in the fields of organic synthesis and coordination chemistry, where it has been utilized as a versatile ligand. openaccessjournals.com Early research focused on its synthesis and its ability to coordinate with transition metals.

One of the key areas where this compound has been explored is in the formation of mixed-ligand metal complexes. For instance, it has been used in the synthesis of copper(I) complexes containing halides and other ligands like triphenylstibine and triphenylbismuthine. tandfonline.com In these complexes, this compound typically coordinates to the metal center through its thione sulfur atom, contributing to a distorted tetrahedral geometry around the copper(I) ion. tandfonline.com Similarly, it has been employed in the preparation of ruthenium(II) carbonyl complexes, where it also binds through the sulfur atom to form distorted octahedral structures. tandfonline.com These studies have been instrumental in understanding the coordination behavior of asymmetrically substituted thiourea ligands and have paved the way for the design of new metal-based catalysts and materials. An intermolecular oxidative coupling reaction between this compound and iodobenzene (B50100) has also been a subject of study. thieme-connect.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H12N2S | nih.gov |

| Molecular Weight | 180.27 g/mol | nih.gov |

| CAS Number | 705-62-4 | nih.gov |

| SMILES | CN(C)C(=S)NC1=CC=CC=C1 | nih.gov |

Scope and Research Imperatives for Advanced Studies of this compound

The existing body of research on this compound provides a solid foundation for further exploration into its chemical properties and applications. Future research imperatives can be directed towards several promising areas.

A primary area for future investigation is the expansion of its use in catalysis . Given its demonstrated ability to act as a ligand for copper and ruthenium, further studies could explore its application in a wider range of catalytic reactions, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The N,N-dimethyl substitution provides different steric and electronic properties compared to other phenylthiourea (B91264) derivatives, which could lead to unique catalytic activities and selectivities.

In materials science , the potential of this compound as a building block for functional materials remains largely untapped. Research could focus on synthesizing novel polymers and coordination polymers incorporating this moiety. Such materials could exhibit interesting optical, electronic, or thermal properties. For example, related benzoylthiourea (B1224501) derivatives are being explored for their potential in various applications due to their chemical stability and reactivity. dntb.gov.uaresearchgate.net

Structural chemistry also presents a vital research avenue. Detailed crystallographic and computational studies on this compound and its metal complexes can provide deeper insights into its bonding, conformation, and intermolecular interactions. Understanding the potential for polymorphism, as seen in related compounds like 3-benzoyl-1,1-dimethyl-thiourea, could be crucial for controlling the solid-state properties of materials derived from it. dntb.gov.uaresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFFZFOIIGLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220767 | |

| Record name | U 10157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-62-4 | |

| Record name | U 10157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | U 10157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Dimethyl 3 Phenylthiourea and Its Derivatives

Classical and Contemporary Approaches to Thiourea (B124793) Synthesis

The formation of the thiourea backbone is a fundamental step in the synthesis of 1,1-dimethyl-3-phenylthiourea. This is typically achieved through well-established reactions that have been refined over time for improved efficiency and yield.

Nucleophilic Addition Reactions for this compound Formation

The primary and most direct method for synthesizing this compound is through the nucleophilic addition of an amine to an isothiocyanate. In this reaction, unsymmetrical dimethylamine (B145610) acts as the nucleophile, attacking the electrophilic carbon atom of phenyl isothiocyanate. This reaction is a cornerstone of thiourea synthesis due to its efficiency and the ready availability of the starting materials. iwu.edu

The general mechanism involves the lone pair of electrons on the nitrogen atom of dimethylamine attacking the carbon of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to the nitrogen of the isothiocyanate, resulting in the stable thiourea structure. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM) or toluene, to prevent unwanted side reactions.

A similar approach is used for a wide range of thiourea derivatives. For instance, reacting phenyl isothiocyanate with substituted anilines is a common method for producing various N,N'-disubstituted thioureas. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents on both nitrogen atoms of the thiourea core, leading to a vast library of compounds.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, temperature, and the use of catalysts or additives, can significantly influence the reaction outcome.

For the synthesis of related thiourea derivatives, various optimization strategies have been explored. For example, in the synthesis of N-acyl thiourea derivatives, the use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to improve reaction speed and yield, especially in heterogeneous reaction systems. nih.gov The choice of base can also be critical; bases like cesium carbonate (Cs₂CO₃) are sometimes employed to facilitate the reaction.

Temperature control is another key parameter. Nucleophilic addition reactions for thiourea synthesis are often initiated at a low temperature (e.g., 0–5°C) during the addition of reagents to control the exothermic nature of the reaction, followed by stirring at room temperature for an extended period to ensure completion.

In the context of palladium-catalyzed reactions involving this compound, extensive optimization of catalysts, additives, and bases has been performed. Studies have shown that palladium catalysts like Pd(OAc)₂ are effective, and the addition of iodobenzene (B50100) can be crucial for achieving high yields in certain cyclization reactions. d-nb.info

Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Cyclization of this compound d-nb.info

| Entry | Catalyst | Additive | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Cu(OAc)₂ | PhI | K₂CO₃ | DMSO | 100 | 0 |

| 2 | CuO | PhI | K₂CO₃ | DMSO | 100 | 0 |

| 3 | CuI | PhI | K₂CO₃ | DMSO | 100 | 0 |

| 4 | PdCl₂ | PhI | K₂CO₃ | DMSO | 100 | 69 |

| 5 | PdBr₂ | PhI | K₂CO₃ | DMSO | 100 | 64 |

| 8 | Pd(OAc)₂ | PhI | K₂CO₃ | DMSO | 100 | 81 |

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold serves as a versatile platform for further structural modifications. These derivatizations can be targeted at the N-substituted positions, the phenyl ring, or can involve using the thiourea moiety as a precursor for constructing heterocyclic systems.

Synthesis of N-Substituted Analogues of this compound

The synthesis of N-substituted analogues of this compound allows for the exploration of a wider chemical space. While the "1,1-dimethyl" part of the name implies two methyl groups on one nitrogen, this section will discuss the broader strategies for creating N-substituted thioureas based on the this compound template.

One common strategy involves reacting different primary or secondary amines with phenyl isothiocyanate to create a variety of N-substituted phenylthioureas. researchgate.net For example, using a different amine in place of dimethylamine would lead to a different N,N-disubstituted-N'-phenylthiourea.

Another approach is to start with a different isothiocyanate. For instance, N-acyl thiourea derivatives can be synthesized by first creating an acyl isothiocyanate from an acid chloride and ammonium (B1175870) thiocyanate, which then reacts with an amine. nih.gov This method allows for the introduction of a carbonyl group adjacent to the thiourea moiety, creating a different class of derivatives.

Functionalization of the Phenyl Moiety in Thiourea Scaffolds

Modifying the phenyl ring of this compound or related phenylthiourea (B91264) scaffolds is a key strategy for tuning the electronic and steric properties of the molecule. This can be achieved either by starting with a substituted phenyl isothiocyanate or by performing electrophilic aromatic substitution reactions on the pre-formed thiourea.

The synthesis of various N-phenyl-N'-[substituted phenyl] thioureas has been accomplished by reacting phenyl isothiocyanate with substituted anilines. researchgate.net This allows for the introduction of a wide range of functional groups onto one of the phenyl rings. Alternatively, starting with a substituted phenyl isothiocyanate and reacting it with an amine provides a direct route to phenyl-functionalized thioureas.

Studies on the palladium-catalyzed intramolecular cyclization of N-arylthioureas have shown that substituents on the N-aryl ring can influence reaction rates and yields. d-nb.info For example, electron-donating groups like p-methoxy and p-methyl on the N-arylthiourea were found to slow the reaction and decrease yields. d-nb.info Conversely, electron-withdrawing groups at various positions on the phenyl ring were well-tolerated. d-nb.info

The reactivity of the phenyl ring can also be influenced by the nature of the substituents on the thiourea nitrogen atoms. The electronic effects of these groups can direct the position of further functionalization on the phenyl ring.

Heterocyclic Ring Incorporations via Thiourea Precursors

Thiourea derivatives, including this compound, are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govwikipedia.org The thiourea moiety can participate in cyclization reactions to form rings such as thiazoles, pyrimidines, and triazoles. nih.govwikipedia.org

One notable example is the palladium-catalyzed intramolecular coupling of this compound to form 2-aminobenzothiazoles. d-nb.info This reaction proceeds via an ortho-directed C-H activation. N-arylthioureas, in general, can undergo smooth cyclization to provide the corresponding 2-aminobenzothiazoles in good yields. d-nb.info

Thioureas can also be used to construct pyrimidine (B1678525) derivatives through condensation with β-dicarbonyl compounds. wikipedia.org The reaction of α-haloketones with thiourea is a well-known method for synthesizing aminothiazoles. wikipedia.org

Furthermore, thiourea precursors can be used to create more complex heterocyclic systems. For example, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) has been used as a starting material to synthesize pyrazole, thiazole, and pyran-containing compounds. tandfonline.com The synthesis of 1,2,4-triazole (B32235) derivatives has also been achieved by reacting thiourea compounds with thiocarbohydrazide. mdpi.com The versatility of the thiourea group as a building block makes it a central component in the synthesis of diverse heterocyclic structures.

Table 2: Examples of Heterocyclic Systems Synthesized from Thiourea Precursors

| Thiourea Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| This compound | Pd(OAc)₂, Iodobenzene | 2-Aminobenzothiazole (B30445) | d-nb.info |

| Thiourea | β-Dicarbonyl compounds | Pyrimidine | wikipedia.org |

| Thiourea | α-Haloketones | Aminothiazole | wikipedia.org |

| 1-(4-Acetylphenyl)-3-phenylthiourea | Hydrazine (B178648) Hydrate (B1144303) | Pyrazole | tandfonline.com |

| Thiourea derivatives | Thiocarbohydrazide | 1,2,4-Triazole | mdpi.com |

Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 1,1-Dimethyl-3-phenylthiourea and Related Structures

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. For this compound, these studies have been crucial in elucidating its molecular and supramolecular features. The Cambridge Crystallographic Data Centre (CCDC) assigns the number 671436 to the crystal structure of this compound. nih.gov

The molecular structure of this compound consists of a phenyl ring and a dimethylamino group attached to a central thiourea (B124793) core. The geometry of this molecule is non-planar. ajol.info The thiourea unit, which includes the sulfur, carbon, and two nitrogen atoms, is essentially planar, but the phenyl ring is twisted with respect to this plane. ajol.infonih.gov This twist is a common feature in many phenylthiourea (B91264) derivatives. nih.govresearchgate.netresearchgate.net

The bond lengths within the thiourea moiety show evidence of electron delocalization. The C=S double bond is typically found to be around 1.642 to 1.691 Å. ajol.infonih.gov The C-N bond lengths within the thiourea core are intermediate between single and double bonds, suggesting a partial double bond character due to resonance. nih.goviucr.orgiucr.org Specifically, the C-N bond to the phenyl-substituted nitrogen is often slightly longer than the C-N bond to the dimethylamino nitrogen. ajol.info

Interactive Table: Selected Bond Lengths in Thiourea Derivatives (Å)

| Bond | This compound Derivative ajol.info | 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea nih.gov |

|---|---|---|

| C=S | 1.642(7) | 1.6910(15) |

| C-N (phenyl) | 1.383(7) | 1.356(2) |

Bond angles around the central carbon of the thiourea group are close to 120°, consistent with sp² hybridization. The substitution on the nitrogen atoms can cause slight deviations from this ideal angle. For instance, in related N,N,N'-trisubstituted thioureas, the sum of angles around the thiourea carbon is 360.0°, indicating planarity of the immediate core. iucr.org

Interactive Table: Selected Bond Angles in Thiourea Derivatives (°)

| Angle | This compound Derivative ajol.info | 1-Methyl-3-phenylthiourea researchgate.net |

|---|---|---|

| N-C-N | ~116° | ~117° |

| N-C-S | ~122° | ~121° |

The orientation of the substituents on the nitrogen atoms also plays a crucial role. In acylthiourea derivatives, intramolecular hydrogen bonds between an N-H group and a carbonyl oxygen can lead to the formation of a stable pseudo-six-membered ring, significantly influencing the conformation. conicet.gov.arresearchgate.net While this compound lacks a carbonyl group, the principles of conformational stabilization through intramolecular interactions are relevant to the broader class of thiourea compounds. conicet.gov.ar The conformation around the C-N bonds can be described as cis or trans, affecting the relative positions of the substituents with respect to the C=S bond. nih.govresearchgate.net

Supramolecular Architecture and Intermolecular Interactions

The way individual molecules of this compound pack together in a crystal is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular architecture and are fundamental to the material's properties.

Hydrogen bonds are among the most important interactions in the crystal structures of thioureas. The N-H group of the thiourea moiety is a good hydrogen bond donor, while the sulfur atom is a moderate acceptor. This leads to the formation of N-H···S hydrogen bonds, which are a recurring motif in the crystal packing of phenylthiourea derivatives. nih.govresearchgate.netnih.govnih.gov These interactions can link molecules into dimers, chains, or more complex networks. nih.govresearchgate.netnih.gov For instance, in 1-methyl-3-phenylthiourea, molecules form centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.govresearchgate.net

In cases where other hydrogen bond acceptors are present, such as an oxygen atom from a hydroxyl or carbonyl group in related structures, N-H···O hydrogen bonds can also form. nih.govresearchgate.neteurjchem.comnih.gov These can compete with or complement the N-H···S interactions, leading to more intricate supramolecular assemblies. nih.govnih.gov For example, in 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, both hydroxyl-O-H···S(thione) and amine-N-H···O hydrogen bonds are observed, creating linear supramolecular chains. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgrsc.orgajol.inforesearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. iucr.orgrsc.org For thiourea derivatives, this analysis typically highlights the significance of H···H, C···H, and S···H contacts. iucr.org

In N,N′-bis[2-(dimethylamino)phenyl]thiourea, a related compound, Hirshfeld analysis reveals that H···H contacts account for 64.8% of the surface, C···H/H···C for 22.9%, and S···H/H···S for 12.1%. iucr.org This quantitative breakdown helps in understanding the relative importance of different types of van der Waals forces in the crystal packing. The analysis can also pinpoint specific interactions, such as C-H···π contacts, which might otherwise be difficult to identify. rsc.org

Besides hydrogen bonding, van der Waals forces and π-stacking interactions play a significant role in the crystal packing of this compound and its analogues. nih.gov The phenyl rings can engage in π-π stacking, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. However, in some N,N,N'-trisubstituted thioureas, these interactions can be weak, with large centroid-centroid distances. nih.gov

Spectroscopic Investigations for Structural Confirmation and Dynamics

Spectroscopic analysis is fundamental to elucidating the structural and dynamic properties of this compound. Vibrational spectroscopy (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are key techniques employed for this purpose.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides insights into the functional groups and vibrational modes within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands. nih.gov The N-H stretching vibrations are observed in the region of 3200-3400 cm⁻¹. derpharmachemica.com The C-H stretching of the methyl groups appears around 2924 cm⁻¹. derpharmachemica.com The thiocarbonyl (C=S) stretching vibration, a key indicator for thiourea compounds, is typically found in the 1250–1350 cm⁻¹ range. Additionally, C-N stretching vibrations are observed around 1311 cm⁻¹. derpharmachemica.com

Fourier-Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectrum complements the FT-IR data. nih.govresearchgate.net It is particularly useful for identifying vibrations of non-polar bonds. The symmetric and asymmetric stretching vibrations of functional groups can be observed, providing a more complete picture of the molecular vibrations. nih.gov

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3200-3400 derpharmachemica.com | ~3460 nih.gov | Stretching vibration of the N-H bond. |

| C-H Stretch (Methyl) | ~2924 derpharmachemica.com | Not specified | Stretching vibration of the C-H bonds in the dimethyl groups. |

| C=S Stretch (Thiourea) | ~1250–1350 | Not specified | Stretching vibration of the thiocarbonyl group. |

| C-N Stretch | ~1311 derpharmachemica.com | Not specified | Stretching vibration of the carbon-nitrogen bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Conformation and Connectivity

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the conformational dynamics of the molecule in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the protons of the two methyl groups (-N(CH₃)₂) typically appear as a single, sharp signal, indicating their chemical equivalence. The protons of the phenyl group (C₆H₅) resonate in the aromatic region, usually between 7.0 and 7.5 ppm, often as a complex multiplet. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atom of the thiocarbonyl group (C=S) is particularly noteworthy, resonating at a characteristic downfield shift, often around 180 ppm. The carbons of the dimethylamino group will appear as a single peak, while the carbons of the phenyl ring will show distinct signals corresponding to the ipso, ortho, meta, and para positions.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.1 | Singlet | -N(CH₃)₂ |

| ¹H | ~7.0-7.5 | Multiplet | Phenyl-H |

| ¹H | Variable (broad) | Singlet | N-H |

| ¹³C | ~40 | Quartet | -N(CH₃)₂ |

| ¹³C | ~120-140 | Multiple | Phenyl-C |

| ¹³C | ~180 | Singlet | C=S |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule upon ionization.

For this compound (C₉H₁₂N₂S), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 180. nih.gov The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds and the thiocarbonyl group. msu.edulibretexts.org The presence of the dimethylamino group leads to a characteristic fragment at m/z 88, corresponding to [CH₃NCS]⁺ or a related isomer. Another significant fragment can be observed at m/z 77, which corresponds to the phenyl cation [C₆H₅]⁺. nih.gov The fragmentation of the molecular ion can also lead to the formation of the phenyl isothiocyanate ion.

Coordination Chemistry of 1,1 Dimethyl 3 Phenylthiourea As a Ligand

Ligand Design Principles and Coordination Modes of Thioureas

Thioureas, with the general formula R¹R²NC(S)NR³R⁴, are ambidentate ligands containing nitrogen and sulfur donor atoms. Their coordination behavior is dictated by several factors, including the nature of the substituents (R groups), the metal ion's properties (hardness/softness), and the reaction conditions.

Thione-Sulfur Coordination in Transition Metal Complexes

The most prevalent coordination mode for neutral thiourea (B124793) ligands, including 1,1-dimethyl-3-phenylthiourea, is through the sulfur atom of the thione group (C=S). researchgate.nettandfonline.com The sulfur atom, being a soft donor, readily bonds with soft or borderline metal ions like Cu(I), Ru(II), Pd(II), and Pt(II). researchgate.netCurrent time information in Bangalore, IN.asianpubs.org This interaction involves the donation of a lone pair of electrons from the sulfur atom to the metal center.

In complexes of this compound, such as with Ruthenium(II) and Copper(I), the ligand acts as a neutral, monodentate donor, coordinating exclusively through the thione sulfur. researchgate.nettandfonline.com This mode of coordination is substantiated by spectroscopic data, particularly infrared (IR) spectroscopy. The stretching vibration of the C=S bond, which appears in the free ligand, typically shifts to a lower frequency upon coordination to a metal, indicating a weakening of the C=S double bond character due to the formation of the metal-sulfur bond. researchgate.net For instance, in Ruthenium(II) carbonyl complexes with this compound, low-frequency IR spectra confirm that the ligand binds through the thione sulfur atom. researchgate.nettandfonline.com Similarly, in Copper(I) halide complexes containing this ligand, a distorted tetrahedral environment is formed around the Cu(I) center, with the thiourea ligand binding via the sulfur atom. tandfonline.comCurrent time information in Bangalore, IN.

Nitrogen-Atom Participation in Chelation and Deprotonated Forms

While sulfur-only coordination is dominant for this compound, other thiourea derivatives can exhibit more complex bonding involving nitrogen atoms. core.ac.uk This often occurs after the deprotonation of an N-H proton, creating an anionic ligand capable of chelation. ajol.info For thioureas with at least one proton on each nitrogen atom (N,N'-disubstituted), double deprotonation can lead to a dianionic ligand. core.ac.uk

In many palladium(II) and platinum(II) complexes with other thiourea derivatives, the ligand deprotonates and coordinates in a bidentate fashion through both a nitrogen and the sulfur atom (N,S-chelation), forming a stable four-membered ring. ajol.info For example, in complexes of 1-cyclohexyl-3-phenylthiourea, the disappearance of an N-H proton signal in the ¹H NMR spectrum suggests coordination via both sulfur and nitrogen after deprotonation. ajol.info However, for this compound, which has only one N-H proton (on the phenyl-substituted nitrogen), only a monoanionic form is possible. While theoretically possible, this N,S-chelating mode has not been definitively reported for this compound itself, with S-coordination being the observed mode in its known complexes. researchgate.nettandfonline.com

Bridging Ligand Architectures in Polynuclear Complexes

Thiourea derivatives can also function as bridging ligands, linking two or more metal centers to form polynuclear complexes. This bridging can occur through the sulfur atom, which can form bonds with two different metal ions (μ₂-S). In some cases, both sulfur and nitrogen atoms can be involved in bridging, leading to more complex architectures. core.ac.uk

While there are no definitive crystal structures showing this compound acting as a bridging ligand, a palladium(II) complex with the formula [Pd(DMPTU)Cl₂]₂ has been reported. asianpubs.org The dimeric nature of this complex suggests a bridging structure. Typically in such halide complexes, the chloride ions act as the bridging ligands between the two palladium centers. However, the possibility of the thiourea ligand itself participating in or solely forming the bridge cannot be entirely excluded without further structural elucidation.

Synthesis and Characterization of Metal-1,1-Dimethyl-3-phenylthiourea Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt or a precursor complex with the ligand in a suitable solvent.

Synthetic Routes to Copper(I), Palladium(II), Platinum(II), and Other Metal Complexes

Copper(I) Complexes: Mixed-ligand complexes of Copper(I) have been prepared by reacting copper(I) halides with triphenylstibine or triphenylbismuthine and this compound (dmptH). Current time information in Bangalore, IN. The general reaction yields complexes with the formula [Cu(EPh₃)(dmptH)₂X], where E is Sb or Bi, and X is Cl, Br, or I. Current time information in Bangalore, IN. These reactions result in stable, distorted tetrahedral complexes. tandfonline.com

Palladium(II) and Platinum(II) Complexes: The synthesis of palladium(II) and platinum(II) complexes with various N,N'-disubstituted thioureas has been widely reported. asianpubs.org Specifically for this compound (DMPTU), a dimeric palladium(II) complex, [Pd(DMPTU)Cl₂]₂, was prepared by reacting K₂PdCl₄ with the ligand. asianpubs.org While specific synthetic details for a platinum(II) complex with this exact ligand are scarce, general methods involve reacting K₂PtCl₄ with the thiourea ligand in a 1:1 or 1:2 molar ratio. researchgate.net

Ruthenium(II) Complexes: Ruthenium(II) carbonyl complexes are synthesized by reacting polymeric cis-[Ru(CO)₂X₂]ₙ (where X = Cl, Br, or I) with this compound. researchgate.nettandfonline.com This reaction yields diamagnetic, distorted octahedral complexes of the type [Ru(CO)₂X₂(dmptH)₂], with a proposed cis,cis,cis-structure. researchgate.nettandfonline.com

Rhodium(I) and Iridium(I) Complexes: Ionic complexes of rhodium and iridium with the formula [Rh(CO)₂L₂]Cl and [Ir(CO)ClL₂], where L is 1,1-dimethyl-N'-phenylthiourea, have also been reported, indicating the versatility of this ligand. asianpubs.org

Spectroscopic and Analytical Characterization of Coordination Compounds (e.g., IR, UV-Vis, NMR, Conductivity)

The structures of metal complexes containing this compound are elucidated using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A key indicator is the shift in the ν(C=S) band. In the known Ruthenium(II) and Copper(I) complexes, this band shifts to a lower wavenumber compared to the free ligand, confirming coordination through the sulfur atom. researchgate.nettandfonline.com Additionally, the ν(N-H) band position can provide information about hydrogen bonding or deprotonation. New bands appearing in the far-IR region are often assigned to metal-sulfur (ν(M-S)) vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The spectra for the [Ru(CO)₂X₂(dmptH)₂] complexes show bands consistent with a distorted octahedral geometry around the Ru(II) center. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand environment in the complexes. In the ¹H NMR spectra of Ruthenium(II) complexes, the chemical shifts of the phenyl and methyl protons of the ligand are observed. researchgate.net The ¹³C NMR spectra show characteristic signals for the carbonyl (C=O from the precursor) and thione (C=S) carbons. A downfield shift of the C=S carbon upon coordination is indicative of the sulfur atom bonding to the metal. researchgate.net

Conductivity Measurements: Molar conductivity measurements in solvents like DMF or DMSO help determine whether a complex is an electrolyte or non-electrolyte. The Ruthenium(II) complexes, [Ru(CO)₂X₂(dmptH)₂], exhibit very low conductivity values, indicating their non-electrolytic nature. researchgate.net

Table 1: Selected IR Spectroscopic Data (cm⁻¹) for Ruthenium(II) Complexes of this compound (dmptH) Data sourced from Ranjan & Dikshit (2000). researchgate.net

| Compound | ν(CO) | ν(NH) | Thioamide Bands | ν(Ru-S) |

| [Ru(CO)₂(dmptH)₂Cl₂] | 2050, 1980 | 3210 | 1540, 1380, 1150, 990 | 380 |

| [Ru(CO)₂(dmptH)₂Br₂] | 2045, 1970 | 3200 | 1545, 1385, 1155, 995 | 385 |

| [Ru(CO)₂(dmptH)₂I₂] | 2040, 1965 | 3190 | 1550, 1390, 1160, 1000 | 390 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (δ, ppm) for a Ruthenium(II) Complex Data represents a typical complex from the series [Ru(CO)₂X₂(dmptH)₂]. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.2-7.6 (m) | Phenyl protons |

| ¹H | 3.1 (s) | N-CH₃ protons |

| ¹H | 9.5 (br s) | N-H proton |

| ¹³C | 182.5 | C=S |

| ¹³C | 125.1, 128.9, 129.5, 137.8 | Phenyl carbons |

| ¹³C | 38.5 | N-CH₃ |

| ¹³C | 195-200 | Ru-CO |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 1,1-Dimethyl-3-phenylthiourea. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

Optimization of Molecular Geometries and Electronic Structures

Computational studies, often employing the B3LYP functional with various basis sets like def2-TZVP, are used to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. dntb.gov.ua The calculated geometric parameters from these optimizations have shown excellent agreement with experimental data obtained from X-ray diffraction techniques. dntb.gov.ua For instance, studies on related thiourea (B124793) derivatives, such as 3-benzoyl-1,1-dimethyl-thiourea, have confirmed that DFT methods can accurately reproduce experimental molecular geometries. dntb.gov.ua This agreement between theoretical and experimental structures is crucial for validating the computational models used. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.uaresearchgate.net

For derivatives of this compound, such as 3-benzoyl-1,1-dimethyl-thiourea, a significant theoretical energy gap of 3.98 eV has been calculated. dntb.gov.uaresearchgate.net This large gap indicates that the molecule is chemically stable. dntb.gov.uaresearchgate.net The analysis of HOMO and LUMO compositions reveals that the charge transfer within the molecule is a key aspect of its electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Thiourea Derivative (Note: Data is for the related compound 3-benzoyl-1,1-dimethyl-thiourea)

| Parameter | Value | Reference |

| HOMO Energy | Value not specified in search results | |

| LUMO Energy | Value not specified in search results | |

| HOMO-LUMO Gap (ΔE) | 3.98 eV | dntb.gov.uaresearchgate.net |

This table is based on available data for a closely related derivative. Specific HOMO and LUMO energy values for this compound were not available in the provided search results.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in different environments.

Conformational Dynamics of this compound in Diverse Environments

The conformational flexibility of thiourea derivatives is a critical aspect of their function and interaction with other molecules. Studies on related compounds have shown that the substitution pattern on the thiourea core significantly influences the molecule's conformation. conicet.gov.ar For instance, the presence of bulky groups can dictate the rotational freedom around certain bonds, leading to preferred spatial arrangements. nih.gov MD simulations can model these dynamic changes, showing how the molecule adapts its shape in various solvents or when approaching a binding site. researchgate.net

Computational Assessment of Intermolecular Binding Interactions

Computational methods are also employed to assess how this compound and its analogs interact with other molecules. This is particularly relevant in understanding their potential biological or material science applications. dntb.gov.ua For example, in the solid state, intermolecular interactions like hydrogen bonds and π-π stacking play a crucial role in the crystal packing. dntb.gov.ua Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these intermolecular contacts. dntb.gov.uanih.gov For polymorphs of 3-benzoyl-1,1-dimethyl-thiourea, π-π stacking interactions were identified as a key contributor to the stability of one form over another. dntb.gov.ua These computational assessments of binding interactions are vital for predicting the behavior of the compound in larger molecular assemblies. dntb.gov.ua

Prediction of Spectroscopic Properties and Spectral Assignment Validation

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules and for validating experimental data. For thiourea derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. tandfonline.comresearchgate.netmdpi.comresearchgate.net These computational approaches allow for the precise assignment of spectral signals to specific molecular features, which can be challenging to determine solely from experimental results.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). tandfonline.comnih.gov Once the most stable conformation is determined, further calculations can predict various spectroscopic data.

For vibrational spectra (FT-IR and Raman), theoretical calculations can determine the frequencies and intensities of fundamental vibrational modes. researchgate.net Each calculated frequency can be attributed to specific atomic motions, such as N-H stretching, C=S stretching, or phenyl ring deformations. This theoretical data is invaluable for validating the assignment of bands observed in experimental IR spectra. researchgate.netnih.gov Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values. arxiv.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Computational chemistry can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov This is particularly useful for complex molecules where spectral overlap can make unambiguous assignment difficult. libretexts.org Comparing the predicted chemical shifts with the experimental spectrum helps confirm the molecular structure and the assignment of each resonance. nih.gov

For electronic spectra, TD-DFT calculations are employed to predict the electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comgoogle.comornl.gov These calculations provide the excitation energies (often expressed in nm) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com This information helps in assigning observed absorptions to specific electronic transitions, such as n → π* or π → π* transitions within the molecule. mdpi.commdpi.com

While these computational methodologies are widely applied to characterize novel thiourea derivatives, published research containing detailed theoretical predictions and spectral assignment validations specifically for this compound is not extensively available. However, the principles derived from studies on closely related compounds, such as 3-benzoyl-1,1-dimethyl-thiourea and various phenylthiourea (B91264) derivatives, demonstrate the robustness and utility of this combined experimental and theoretical approach for accurate spectroscopic characterization. tandfonline.comresearchgate.net

Mechanistic Investigations of Bioactivity and Structure Activity Relationships Sar

Modulation of Enzyme Activity by Thiourea (B124793) Derivatives

Thiourea derivatives, including 1,1-Dimethyl-3-phenylthiourea, have demonstrated significant potential as enzyme inhibitors. Their chemical structure allows for interactions with various enzyme active sites, leading to modulation of their catalytic functions.

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Thiourea derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. mdpi.commdpi.com The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. mdpi.commdpi.com The mechanism of inhibition often involves the thiourea molecule binding to the active site of the cholinesterase enzymes. wikipedia.org This interaction can be influenced by the structural features of the thiourea derivative, such as the nature of substituents on the phenyl ring and the nitrogen atoms. nih.govnih.gov

For instance, studies on various substituted thiourea derivatives have shown that the presence and position of certain functional groups can significantly affect their inhibitory potency. Some derivatives exhibit selective inhibition towards either AChE or BChE, while others act as dual inhibitors. researchgate.netatauni.edu.tr The structure-activity relationship (SAR) studies suggest that factors like the internitrogen distance and the presence of specific substituents play a crucial role in determining the anticholinesterase activity. nih.gov

Table 1: Cholinesterase Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 mdpi.com |

| Compound III | Acetylcholinesterase (AChE) | 63 dovepress.comresearchgate.net |

| Compound III | Butyrylcholinesterase (BChE) | 80 dovepress.comresearchgate.net |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase) Mechanisms

Thiourea derivatives have also been investigated for their ability to inhibit glycosidases, such as α-amylase and α-glucosidase. researchgate.netresearchgate.net These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. mdpi.commdpi.com The inhibitory mechanism of thiourea derivatives against these enzymes often involves competitive or non-competitive binding to the enzyme's active site. researchgate.netmdpi.com

For example, 1-(2,4-dimethylphenyl)-3-phenylthiourea (B15148014) (Compound IV) was found to be a potent inhibitor of α-amylase with an IC50 value of 62 µg/mL. dovepress.comresearchgate.net Similarly, other thiourea derivatives have shown significant inhibitory activity against α-glucosidase. dovepress.comnih.gov The binding interactions, as revealed by molecular docking studies, often involve hydrogen bonding and hydrophobic interactions between the thiourea derivative and the amino acid residues in the active site of the glycosidase. researchgate.net The nature and position of substituents on the phenyl ring of the thiourea scaffold play a critical role in determining the inhibitory potency and selectivity. mdpi.comnih.gov

Table 2: Glycosidase Inhibition by Phenylthiourea (B91264) Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 1-(2,4-dimethylphenyl)-3-phenylthiourea (Compound IV) | α-Amylase | 62 µg/mL | dovepress.comresearchgate.net |

| Compound III | α-Glucosidase | 75 µg/mL | dovepress.com |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | nih.govresearchgate.netsemanticscholar.org |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 mM | nih.govresearchgate.netsemanticscholar.org |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

In Vitro Studies on Cellular Pathways and Molecular Targets

Beyond enzyme inhibition, the bioactivity of this compound and its analogs extends to the modulation of various cellular pathways and molecular targets, as demonstrated in in vitro studies.

Mechanisms of Cytotoxic Action: Apoptosis Induction and Cell Viability Reduction

Several studies have highlighted the cytotoxic potential of phenylthiourea derivatives against various cancer cell lines. nih.govmdpi.comtandfonline.com The primary mechanism of this cytotoxic action appears to be the induction of apoptosis, or programmed cell death. nih.govnih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been shown to be highly cytotoxic against human colon and prostate cancer cells, with some derivatives inducing late-stage apoptosis in a high percentage of these cells. nih.gov

The cytotoxic effects are often dose-dependent, leading to a reduction in cell viability. mdpi.com For example, some phenylthiourea-based compounds have demonstrated reasonable cytotoxic efficiency against cell lines such as HepG2, HCT-116, and MCF-7. tandfonline.com The structure of the thiourea derivative, particularly the substituents on the phenyl ring, significantly influences the cytotoxic potency and selectivity towards different cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of Phenylthiourea Derivatives

| Derivative Class | Cell Line | Effect | Key Findings |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea analogs | Human colon (SW480, SW620), prostate (PC3), leukemia (K-562) | High cytotoxicity, apoptosis induction | Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed the highest activity. nih.gov |

| Phenylthiourea-based pyrazoles, thiazoles, and pyrans | HepG2, HCT-116, MCF-7, PC3 | Reasonable cytotoxic efficiency | Activity was most pronounced against HCT-116 cells. tandfonline.com |

| 1-Benzoyl-3-methylthiourea derivatives | HeLa | Cytotoxicity | The mechanism of toxicity is not fully understood. researchgate.net |

Modulation of Inflammatory Mediators (e.g., Interleukin-6)

In addition to their cytotoxic effects, some thiourea derivatives have been found to modulate inflammatory pathways. Specifically, certain 3-(trifluoromethyl)phenylthiourea derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in human colon cancer cells (SW480 and SW620). nih.govgrafiati.com These compounds were observed to decrease IL-6 secretion by 23–63%. nih.govgrafiati.com This finding suggests a potential anti-inflammatory role for these compounds, which could be relevant in the context of cancer, where inflammation is often a contributing factor to tumor progression. The inhibition of inflammatory mediators like IL-6 represents another facet of the complex bioactivity of phenylthiourea derivatives. nih.gov

Inhibition of Biofilm Formation in Pathogens

The ability of pathogenic microorganisms to form biofilms presents a significant challenge in treating infections. mdpi.com Thiourea derivatives have emerged as potential agents for inhibiting biofilm formation. jst.go.jpnih.gov For example, new thiourea derivatives incorporating a 1,3-thiazole scaffold have demonstrated significant inhibitory activity against biofilm formation in both standard and methicillin-resistant strains of Staphylococcus epidermidis. jst.go.jp The presence of a halogen atom, particularly at the 3rd position of the phenyl group, was found to be important for this antimicrobial activity. jst.go.jp While the specific inhibitory mechanisms of this compound on biofilm formation require further investigation, the broader class of thiourea derivatives shows promise in this area.

Topoisomerase IV Inhibition Mechanisms

Topoisomerase IV is a critical bacterial enzyme essential for DNA replication, specifically for decatenating daughter chromosomes following replication. nih.gov Inhibitors of this enzyme are pivotal in the development of antibacterial agents. While the precise mechanism for this compound is an area of ongoing research, the inhibitory action of the broader thiourea class against type II topoisomerases like Topoisomerase IV is generally understood to proceed via a "poisoning" mechanism. nih.govwikipedia.org

This mechanism does not involve the inhibition of the enzyme's catalytic activity directly but rather the stabilization of a key intermediate in the catalytic cycle. nih.gov The inhibitor binds to the enzyme-DNA complex, forming a stable ternary structure. wikipedia.orguantwerpen.be This action traps the topoisomerase after it has cleaved the DNA strands but before it can re-ligate them. wikipedia.orgnih.gov The formation of these stable topoisomerase-DNA-inhibitor complexes prevents the resealing of single- or double-stranded DNA breaks. wikipedia.org The accumulation of these unrepaired breaks is cytotoxic, as it can block the progression of replication forks, leading to the induction of DNA repair pathways like the SOS response and, ultimately, to bacterial cell death. nih.govwikipedia.org The ability of thiourea derivatives to form these poisonous adducts with Topoisomerase IV underscores their potential as effective antibacterial agents. uantwerpen.bebiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds into potent and selective drug candidates. For this compound, SAR investigations have focused on modifications of the N-substituents and the phenyl ring to enhance bioactivity.

Influence of N-Substitution on Bioactivity Profiles

The substituents on the nitrogen atoms of the thiourea core (N,N'-) play a crucial role in modulating the biological activity of the derivatives. The nature, size, and number of these substituents can significantly influence the compound's interaction with its biological target.

Research has shown that the degree of substitution is a critical determinant of activity. The bioactivity profile changes considerably depending on whether the thiourea is mono-substituted, di-substituted, or multi-substituted. analis.com.my For instance, studies on certain anticancer thiourea derivatives indicate that 1,3-disubstituted compounds exhibit greater potency in inhibiting melanogenesis compared to their mono-substituted counterparts. nih.gov This suggests that substitutions on both nitrogen atoms can enhance interactions within the target's binding site.

However, this trend is not universal and is highly target-dependent. In studies against PvdP tyrosinase, introducing a methyl, vinyl, or phenyl group to the second nitrogen of phenylthiourea resulted in decreased potency, indicating that for some targets, an unsubstituted N-H group is preferred for optimal binding. researchgate.net The free N-H group can act as a crucial hydrogen bond donor, and its replacement can disrupt this key interaction. nih.gov In a series of urea (B33335) analogs, which are structurally similar to thioureas, an alkyl substituent on the benzylic amine nitrogen was found to be essential for inhibitory activity. nih.gov

| Substitution Pattern | Observed Effect on Bioactivity | Example Target/Activity | Reference |

|---|---|---|---|

| 1,3-Disubstitution vs. Monosubstitution | Increased potency | Melanogenesis Inhibition | nih.gov |

| N'-Methyl, N'-Vinyl, or N'-Phenyl substitution | Decreased potency | PvdP Tyrosinase Inhibition | researchgate.net |

| Alkyl substitution on benzylic amine (Urea analog) | Essential for activity | CRAC Channel Inhibition | nih.gov |

| Varying N-substitutions | Significant modulation of anticancer activity | Anticancer | analis.com.my |

Impact of Phenyl Ring Substitution on Pharmacophore Features

Modifications to the phenyl ring of this compound are a key strategy for fine-tuning the compound's pharmacophore features, including its electronic, hydrophobic, and steric properties. The position (ortho, meta, para), size, and electronic nature (electron-donating or electron-withdrawing) of substituents profoundly impact bioactivity. tandfonline.com

Electronic Effects: Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to enhance biological activity, though the effect is highly dependent on the specific biological target.

Electron-Withdrawing Groups (EWGs): In many cases, EWGs like halogens (F, Cl, Br) or trifluoromethyl (CF3) at the para-position of the phenyl ring are critical for potent activity. jst.go.jpmdpi.com For example, 4-(trifluoromethyl)phenylthiourea demonstrated strong cytotoxic effects against various cancer cell lines. mdpi.com Similarly, EWGs generally enhance the inhibitory potency of phenylthiourea derivatives against polyphenol oxidase. dergipark.org.tr

Electron-Donating Groups (EDGs): Conversely, for activity against intracellular Mycobacterium tuberculosis, compounds with an electron-rich group (e.g., methoxy) at the para-position were found to be more potent. nih.gov Small EDGs can increase the electron density of the ring and activate it, which can be beneficial for certain receptor interactions. analis.com.my

Steric and Positional Effects: The size and location of the substituent are equally important.

Position: Substitution at the para- and meta-positions of the phenyl ring is often essential for activity, while substitution at the ortho-position can be detrimental, possibly due to steric hindrance that prevents optimal binding. jst.go.jp

Size: The introduction of bulky groups on the phenyl ring has been shown to result in a loss of cytotoxic activity, highlighting the importance of a proper fit within the target's binding pocket. analis.com.my

| Substituent Type | Position | Observed Effect on Bioactivity | Example Target/Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., Cl, Br, CF3) | para | Critical for potent activity | Orobanche minor inhibition, Anticancer | jst.go.jpmdpi.com |

| Electron-Donating (e.g., OCH3) | para | Increased potency | Antitubercular | nih.gov |

| Bulky Group | Any | Loss of activity | Anticancer | analis.com.my |

| Any Substituent | ortho | Weak or no activity | Orobanche minor inhibition | jst.go.jp |

| Dihalogen substitution | Various | Significant cytotoxic effect | Anticancer (K-562 cells) | mdpi.com |

Rational Design Principles for Enhanced Potency and Selectivity

Based on the accumulated SAR data, several rational design principles can be formulated to guide the synthesis of novel this compound derivatives with improved potency and selectivity.

Optimize Phenyl Ring Substitution: The phenyl ring is a primary site for modification. Potency can be significantly enhanced by introducing substituents with appropriate electronic properties at the para-position. jst.go.jp The choice between an EWG or an EDG should be guided by the specific biological target. For example, EWGs are often favored for anticancer and enzyme inhibitory activities, while EDGs may be better for antitubercular applications. mdpi.comnih.gov Steric hindrance must be minimized, avoiding large, bulky groups that can impede binding. analis.com.my

Fine-Tune N-Substitution: The substitution pattern on the thiourea nitrogens must be tailored to the specific target. While disubstitution can be beneficial for some activities, a free N-H group may be essential for others where it acts as a hydrogen bond donor. analis.com.mynih.gov The introduction of small alkyl or other functional groups can be explored to probe the binding pocket for additional favorable interactions.

Enhance Selectivity: Achieving selectivity, such as targeting a bacterial enzyme over its human homolog, is a key goal. This can be accomplished by exploiting subtle differences in the architecture of the respective binding sites. Introducing substituents that form specific interactions with residues unique to the target enzyme can significantly improve the selectivity index. mdpi.comnih.gov For instance, derivatives that show high cytotoxicity against cancer cells but low toxicity towards normal cell lines demonstrate successful selectivity. mdpi.com

By systematically applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents.

Applications in Advanced Materials and Catalysis

Role in Organocatalysis and Asymmetric Synthesis

Thiourea (B124793) derivatives have emerged as a prominent class of organocatalysts, operating through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This approach offers a green and sustainable alternative to traditional metal-based catalysts, functioning under mild and nearly neutral conditions. wikipedia.org The fundamental phenylthiourea (B91264) structure is a key building block for more complex, chiral catalysts used in stereoselective synthesis.

The field of asymmetric organocatalysis has been significantly advanced by the development of chiral thiourea catalysts. These catalysts are typically synthesized by functionalizing a chiral scaffold, such as an amino alcohol or a Cinchona alkaloid, with a thiourea group. nih.govjst.go.jppharm.or.jp This design creates bifunctional or multifunctional catalysts that can activate both a nucleophile and an electrophile simultaneously through a combination of hydrogen bonding and acid-base interactions. nih.govjst.go.jppharm.or.jp

The development of these catalysts has followed a notable timeline, with key contributions expanding their scope and efficiency:

1998: Jacobsen and coworkers developed a chiral Schiff base thiourea derivative for use in asymmetric Strecker reactions. wikipedia.org

2003: Takemoto's group introduced a bifunctional chiral thiourea that effectively catalyzed asymmetric Michael and aza-Henry reactions. wikipedia.org

2004-2005: Nagasawa and his team developed chiral bis-thiourea organocatalysts for asymmetric Baylis-Hillman reactions and later reported a bifunctional thiourea-guanidine catalyst for asymmetric Henry (nitroaldol) reactions. wikipedia.org

These catalysts have proven effective in a wide range of enantioselective nucleophilic reactions, including Michael additions, aza-Henry reactions, and Petasis-type reactions, often achieving high enantioselectivity (up to 97% ee). nih.govscilit.com The structural modifications on the phenylthiourea core, such as the addition of electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl, enhance the acidity of the N-H protons and, consequently, the catalytic activity. wikipedia.orgarkat-usa.org

Table 1: Examples of Chiral Thiourea-Catalyzed Asymmetric Reactions

| Catalyst Type | Reaction Catalyzed | Reference |

|---|---|---|

| Bifunctional aminothiourea | Michael addition of 1,3-dicarbonyl compounds to nitroolefins | nih.govjst.go.jp |

| Bifunctional aminothiourea | Aza-Henry reaction of nitroalkanes to N-Boc imines | nih.govjst.go.jp |

| Amino alcohol-bearing thiourea | Petasis-type reaction of alkenylboronic acids | nih.govjst.go.jp |

| Cinchona alkaloid-thiourea | Michael addition of Meldrum's acid to nitroalkenes | arkat-usa.orgresearchgate.net |

| Schiff base thiourea | Asymmetric Strecker reactions | wikipedia.org |

The catalytic efficacy of thiourea derivatives is rooted in their ability to act as powerful hydrogen-bond donors. researchgate.net The two N-H protons of the thiourea group can form a bidentate, clamp-like hydrogen-bonding motif with electrophilic substrates, particularly those containing carbonyl or nitro groups. wikipedia.org This interaction activates the electrophile, making it more susceptible to nucleophilic attack. researchgate.net

Thioureas are generally stronger hydrogen-bond donors than their urea (B33335) counterparts due to the electronic properties imparted by the sulfur atom. wikipedia.org This enhanced acidity allows them to function as effective general acid catalysts for various organic transformations. researchgate.net The mechanism involves the stabilization of the transition state of the reaction through these non-covalent interactions. wikipedia.org The development of bifunctional thiourea catalysts, which incorporate a Lewis base site (like a tertiary amine) alongside the hydrogen-bonding donor site, allows for a cooperative activation strategy where the catalyst simultaneously activates both the electrophile and the nucleophile. pharm.or.jpresearchgate.net This dual activation leads to significant rate acceleration and high stereocontrol in reactions like aldol, Michael, Mannich, and Diels-Alder reactions. nih.gov

Chemosensing and Molecular Recognition

The same hydrogen-bonding capability that makes thioureas excellent catalysts also renders them highly effective as receptors for molecular recognition and chemosensing. The acidic N-H protons can selectively bind with anions and other electron-rich species, leading to a detectable signal.

Thiourea-based receptors have been extensively studied for their ability to recognize and bind various anions. rsc.orgfrontiersin.org The thiourea group acts as a potent anion binding site through directional hydrogen bonding. researchgate.net The strength of this interaction can be tuned by modifying the substituents on the phenyl ring; electron-withdrawing groups increase the acidity of the N-H protons, leading to stronger anion affinity. frontiersin.org

These receptors can form stable 1:1 complexes with a range of anions, including halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions (dihydrogen phosphate, acetate). frontiersin.orgnih.govunison.mx The selectivity often follows the basicity of the anion, with stronger binding observed for more basic species like fluoride (B91410) and dihydrogen phosphate. frontiersin.org While primarily known for anion recognition, functionalized thiourea receptors have also been designed to detect cations, often through a cooperative binding mechanism or by incorporating other chelating units into the molecule's structure. researchgate.netseoultech.ac.kr

The binding event between a thiourea receptor and a target analyte can be transduced into an optical signal, forming the basis for colorimetric and fluorescent sensors. frontiersin.org By attaching a chromophore or fluorophore to the thiourea scaffold, the binding of an ion can induce a change in the electronic properties of the signaling unit, resulting in a visible color change or a modification of its fluorescence emission. nih.govscirp.org

A significant application in this area is the detection of toxic heavy metal ions, such as mercury(II) (Hg²⁺). scirp.orgnih.govrsc.org Thiourea-based sensors can selectively detect Hg²⁺ ions, often with a "turn-on" or "turn-off" fluorescent response or a distinct color change. researchgate.netnih.govrsc.org For example, a sensor featuring a pyrene (B120774) unit showed pronounced fluorescence enhancement upon binding with Hg²⁺ and Cu²⁺ ions. nih.gov In another design, a thiourea-mercury complex was used as a secondary receptor for the colorimetric detection of fluoride ions, where the addition of fluoride caused the solution to turn from colorless to red. nih.gov These sensors are valuable for environmental monitoring due to their high sensitivity and selectivity. scirp.orgrsc.org

Table 2: Examples of Thiourea-Based Chemosensors

| Sensor Type | Target Analyte | Detection Method | Signal Change | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl-functionalized thiourea | Fluoride, Dihydrogen phosphate | Colorimetric | Visible color change | frontiersin.org |

| Pyrene-functionalized thiourea | Hg²⁺, Cu²⁺ | Colorimetric & Fluorometric | Color change and fluorescence enhancement | nih.gov |

| Naphthyl-functionalized thiourea | Basic anions (e.g., Fluoride) | Fluorometric & Colorimetric | Change in fluorescence and UV-Vis absorption | nih.govunison.mx |

| 8-Hydroxyquinoline-thiourea-Hg²⁺ complex | Fluoride | Colorimetric | Colorless to red | nih.gov |

| Fluorescein-based systems | Hg²⁺ | Colorimetric & Fluorometric | Colorless to colored; colorless to bright green fluorescence | scirp.org |

Precursors for Heterocyclic Synthesis and Derivatization

Thioureas are versatile and valuable starting materials for the synthesis of a wide array of heterocyclic compounds. mdpi.com The thiourea core contains a reactive N-C=S unit that can participate in various cyclization and condensation reactions to form rings containing nitrogen and sulfur atoms, such as thiazoles, pyrazoles, and pyrans. tandfonline.com

For instance, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910), a compound structurally related to 1,1-Dimethyl-3-phenylthiourea, serves as a key precursor. It can be first converted into an enaminone, which then undergoes reflux with various reagents like benzothiazol-2-yl acetonitrile (B52724) or acetylacetone (B45752) in acetic acid to yield complex phenylthiourea-based heterocyclic systems. tandfonline.com Similarly, reaction of a thiourea derivative with hydrazonoyl chlorides can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives, while reaction with ethyl chloroacetate (B1199739) can produce 1,3-thiazolidin-4-ones. researchgate.net The ability to readily derivatize the phenylthiourea backbone makes it a powerful scaffold for building diverse and medicinally relevant heterocyclic molecules. mdpi.comtandfonline.com

Synthesis of Benzothiazoles via C-H Activation Pathways

The synthesis of benzothiazoles, a core structure in many pharmaceutical and material science applications, can be achieved through advanced catalytic methods involving C-H activation. d-nb.info Palladium-catalyzed oxidative coupling is a prominent strategy for intramolecular C–S bond formation, and the thiourea group is essential for directing the catalyst to activate a specific ortho C–H bond on the aryl ring. d-nb.infothieme.de

In a notable study, this compound was used as a model substrate in a palladium-catalyzed intramolecular cyclization reaction. d-nb.info The process, promoted by iodobenzene (B50100) as an additive, resulted in the formation of a 2-aminobenzothiazole (B30445) derivative in high yield (81%). d-nb.info This transformation proceeds via an ortho-directed C-H activation, facilitated by the thiourea moiety, followed by intramolecular C-S coupling. d-nb.info The reaction highlights that atmospheric oxygen serves as the oxidant, and iodobenzene is a critical additive for the reaction to proceed efficiently. d-nb.info This methodology was successfully applied to a range of N-arylthioureas, demonstrating its utility in synthesizing variously substituted 2-aminobenzothiazoles. d-nb.info

| Reactant | Catalyst System | Key Additive | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Palladium Catalyst | Iodobenzene | 2-Aminobenzothiazole Derivative | 81% | d-nb.info |

Formation of Pyrazole, Thiazole, and Pyran Moieties

Phenylthiourea derivatives serve as versatile precursors for the synthesis of a variety of heterocyclic rings, including pyrazoles, thiazoles, and pyrans. tandfonline.commdpi.com A synthetic strategy utilizing a derivative, 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea, demonstrates the reactivity of the phenylthiourea scaffold. tandfonline.com This enaminone precursor is synthesized from 1-(4-acetylphenyl)-3-phenylthiourea and N,N-dimethylformamide-dimethylacetal. tandfonline.com

The subsequent reactions of this precursor with various nucleophiles lead to the formation of different heterocyclic systems. tandfonline.com

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine in refluxing ethanol (B145695) with a triethylamine (B128534) catalyst yields the corresponding pyrazolyl-phenylthiourea compounds. tandfonline.com

Thiazoles and Pyridines: Treatment with 2-aminothiazole (B372263) leads to a thiazolopyrimidine derivative, while reaction with 2-benzothiazolyl acetonitrile in refluxing acetic acid produces a benzothiazolyl-pyridine structure. tandfonline.com

Pyrans: Condensation with active methylene (B1212753) compounds like acetyl acetone (B3395972) or dimedone in acetic acid results in the formation of phenylthiourea-based pyran and tetrahydrochromene moieties, respectively. tandfonline.commdpi.com

These syntheses underscore the utility of the phenylthiourea backbone as a scaffold for building complex molecules with diverse ring systems. tandfonline.com

| Precursor | Reactant/Nucleophile | Resulting Moiety | Reference |

|---|---|---|---|

| 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea | Hydrazine Hydrate | Pyrazole | tandfonline.com |

| 2-Benzothiazolyl acetonitrile | Benzothiazolyl-pyridine | tandfonline.com | |

| Acetyl Acetone | Pyran | tandfonline.com | |

| Dimedone | Tetrahydrochromene (Pyran derivative) | tandfonline.com |

Supramolecular Assembly in Material Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules connected by non-covalent interactions. Thiourea derivatives, including this compound, are of significant interest in materials science due to their capacity to form predictable and robust supramolecular structures through hydrogen bonding. mersin.edu.trijcrt.org

The key to this behavior lies in the thiourea functional group, which acts as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the thiocarbonyl sulfur atom). mersin.edu.tr These interactions, particularly N-H···S hydrogen bonds, are fundamental in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state. mersin.edu.tr The specific arrangement and conformation of the molecules in the crystal lattice are influenced by the interplay between these strong hydrogen bonds and other weaker interactions, such as C-H···π and π-π stacking forces involving the phenyl ring. mersin.edu.tr The study of the crystal packing and intermolecular contacts, often through techniques like Hirshfeld surface analysis, reveals how these varied synthons guide the formation of the final supramolecular architecture. mersin.edu.tr

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Thiourea) | S=C (Thiourea) | Primary driving force for forming chains and sheets. | mersin.edu.tr |

| Hydrogen Bond | N-H (Thiourea) | O=C (in acyl derivatives) | Influences molecular conformation and packing. | mersin.edu.tr |

| Weak Interaction | C-H (Aromatic/Alkyl) | π-system (Phenyl ring) | Contributes to the stability of 3D structures. | mersin.edu.tr |

| Weak Interaction | π-system (Phenyl ring) | π-system (Phenyl ring) | Stabilizes crystal packing through stacking. | mersin.edu.tr |

Future Research Directions and Translational Perspectives for 1,1 Dimethyl 3 Phenylthiourea

The compound 1,1-Dimethyl-3-phenylthiourea, a member of the substituted thiourea (B124793) family, stands at a crossroads of potential applications spanning medicine and materials science. While foundational knowledge exists, its full potential remains largely untapped. Future research efforts, guided by modern chemical and computational strategies, are poised to unlock novel functionalities and translate its theoretical promise into practical applications. The following sections outline key forward-looking research trajectories focused on this specific molecule and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Dimethyl-3-phenylthiourea, and how can reaction conditions be optimized?